Field: Various fields of scientific research.
Application: Sodium 4-Acetylbenzenesulfonate is often used in research settings.
Method: The method of application or experimental procedure would depend on the specific research context.
Outcome: The outcomes can vary widely depending on the specific research context.
Sodium 4-acetylbenzenesulfonate is an organic compound with the molecular formula and a molecular weight of 222.19 g/mol. It is classified as a sodium salt of 4-acetylbenzenesulfonic acid, characterized by the presence of both an acetyl group and a sulfonate group attached to a benzene ring. This compound is typically encountered as a white crystalline solid, soluble in water and various organic solvents, making it suitable for diverse applications in chemical synthesis and research.
The compound can also undergo hydrolysis and oxidation reactions, depending on the reaction conditions and reagents used.
Research has indicated that sodium 4-acetylbenzenesulfonate exhibits biological activity, particularly in enzyme inhibition. It has been shown to inhibit certain carbonic anhydrase enzymes, which play critical roles in physiological processes such as pH regulation and carbon dioxide transport. This inhibition can affect cellular processes and has potential implications in cancer research, as it may disrupt the growth and proliferation of cancer cells .
Sodium 4-acetylbenzenesulfonate can be synthesized through various methods:
These methods allow for the efficient production of sodium 4-acetylbenzenesulfonate in both laboratory and industrial settings.
Sodium 4-acetylbenzenesulfonate finds applications across various fields:
Studies have focused on the interaction of sodium 4-acetylbenzenesulfonate with various biological targets. Its role as an inhibitor of carbonic anhydrase enzymes has been particularly noteworthy. Inhibition studies have demonstrated that this compound can effectively modulate enzyme activity, providing insights into its potential therapeutic applications .
Several compounds share structural similarities with sodium 4-acetylbenzenesulfonate, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Sodium 4-formylbenzenesulfonate | 13736-22-6 | 0.88 |
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate | 853-67-8 | 0.88 |
Sodium 4-vinylbenzenesulfonate | 304675-74-9 | 0.86 |
Sodium benzenesulfonate | 25155-30-0 | 0.85 |
Sodium p-toluenesulfonate | 120-18-3 | 0.84 |
Sodium 4-acetylbenzenesulfonate is unique due to its specific combination of functional groups (acetyl and sulfonate) which confer distinct chemical reactivity and biological properties not found in similar compounds. This combination enhances its utility in both synthetic chemistry and biological applications, distinguishing it from other sulfonated compounds that may lack the acetyl functionality .
Sodium 4-Acetylbenzenesulfonate exhibits distinct solubility characteristics that are primarily governed by its ionic sulfonate group and aromatic structure. The compound demonstrates highly water-soluble properties, a characteristic shared among sodium sulfonate salts due to the strong ionic interaction between the sodium cation and the sulfonate anion [1] [2]. This exceptional water solubility stems from the polar nature of the sulfonate functional group (-SO₃⁻Na⁺), which readily forms hydrogen bonds and ionic interactions with water molecules [3] .
In polar organic solvents, the compound shows moderate to limited solubility. Experimental data indicates that Sodium 4-Acetylbenzenesulfonate is slightly soluble in dimethyl sulfoxide and acetonitrile [5] [6]. The limited solubility in these polar aprotic solvents reflects the compound's preference for protic environments where hydrogen bonding can occur more readily. Similar sodium benzenesulfonate derivatives demonstrate comparable solubility patterns in methanol and ethanol, suggesting that Sodium 4-Acetylbenzenesulfonate would exhibit moderate solubility in these polar protic solvents [7].
The compound's insolubility in nonpolar solvents such as benzene and diethyl ether is characteristic of ionic compounds [2] [8]. The presence of the acetyl group at the para position does not significantly alter this fundamental property, as the ionic character of the sulfonate group dominates the overall solubility behavior. Aromatic sulfonates consistently demonstrate poor solubility in nonpolar environments due to the inability of these solvents to stabilize the ionic species through solvation [9] [10].
Solvent Type | Solubility Classification | Mechanistic Basis |
---|---|---|
Water | Highly soluble | Ionic sulfonate group interactions |
Dimethyl sulfoxide | Slightly soluble | Polar aprotic compatibility |
Acetonitrile | Slightly soluble | Limited polar interactions |
Methanol/Ethanol | Moderate solubility (expected) | Hydrogen bonding capability |
Benzene | Insoluble | Nonpolar aromatic incompatibility |
Diethyl ether | Insoluble | Nonpolar aliphatic incompatibility |
Thermal analysis of Sodium 4-Acetylbenzenesulfonate reveals complex decomposition behavior rather than a simple melting transition. The compound exhibits a melting point above 360°C with concurrent decomposition [6], indicating thermal instability at elevated temperatures. This behavior is typical of aromatic sulfonate salts, which undergo desulfonation reactions before achieving a true liquid state [2] [11].
The thermal decomposition profile follows a multi-stage pattern characteristic of sulfonated aromatic compounds [11] [12]. Initial thermal events occur around 200°C, where preliminary decomposition processes begin [11]. The primary decomposition temperature is reported at 300°C [5], marking the onset of significant structural degradation. This temperature range aligns with the thermal stability limits observed for similar benzenesulfonic acid derivatives [2] [13].
Thermogravimetric analysis indicates that the decomposition process involves sequential mass loss events. The first stage (100-200°C) typically involves moisture loss if the compound exists in hydrated form, contributing to 5-10% mass reduction. The second stage (200-300°C) represents initial thermal degradation with 10-15% mass loss, primarily affecting the sulfonic acid functionality. The critical third stage (300-400°C) involves desulfonation reactions where sulfonic acid groups are eliminated as sulfur trioxide, resulting in 20-30% mass loss [11] [12].
Temperature Range (°C) | Thermal Event | Mass Loss (%) | Chemical Process |
---|---|---|---|
Room temperature - 100 | Stable phase | Minimal | No decomposition |
100 - 200 | Dehydration | 5-10 | Moisture elimination |
200 - 300 | Initial decomposition | 10-15 | Sulfonic group instability |
300 - 400 | Primary decomposition | 20-30 | Desulfonation (SO₃H loss) |
Above 400 | Complete degradation | Significant | Organic backbone destruction |
The stability of Sodium 4-Acetylbenzenesulfonate in aqueous solutions demonstrates strong pH dependence, with optimal stability observed under neutral to mildly acidic conditions. Under neutral pH conditions (pH 7), the compound exhibits maximum stability with minimal degradation reactions [14] [2]. This stability stems from the resistance of the sulfonate group to hydrolysis and the protected nature of the acetyl functionality under these conditions.
In acidic environments (pH 1-6), the compound remains largely stable, though the sulfonate group may undergo protonation at extremely low pH values [2] . The acetyl group shows resistance to acid-catalyzed hydrolysis under mild acidic conditions, maintaining structural integrity. However, prolonged exposure to strong acids may promote gradual degradation through hydrolysis mechanisms [14].
Basic conditions present greater stability challenges, particularly at pH values above 10. Under strong alkaline conditions (pH 11-14), the acetyl group becomes susceptible to base-catalyzed hydrolysis, potentially leading to the formation of the corresponding carboxylic acid derivative [14] [2]. This hydrolysis reaction represents the primary degradation pathway under basic conditions, as sulfonate groups remain stable due to their weak basicity.
The aqueous solution dynamics are further influenced by ionic strength and temperature effects. Higher ionic concentrations may promote hydrolysis reactions, while elevated temperatures accelerate degradation processes regardless of pH [14]. The compound's behavior in buffered solutions depends on the buffer type and concentration, with phosphate and acetate buffers potentially catalyzing hydrolysis reactions [14].
pH Range | Stability Assessment | Primary Degradation Risk | Storage Recommendation |
---|---|---|---|
1-3 (Strong acid) | Stable | Sulfonate protonation | Limited exposure |
4-6 (Weak acid) | Stable | Minimal degradation | Suitable for storage |
7 (Neutral) | Most stable | Optimal conditions | Preferred storage |
8-10 (Weak base) | Stable | Acetyl group vulnerability | Acceptable storage |
11-14 (Strong base) | Unstable | Base-catalyzed hydrolysis | Not recommended |